molecular formula C23H25N5O B2478111 N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105218-99-2

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2478111
CAS No.: 1105218-99-2
M. Wt: 387.487
InChI Key: ZWYYCLDZWVWJHV-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine-4-carboxamide core, a structure frequently employed as a scaffold to optimize drug-like properties and orient pharmacophoric groups for target interaction . It is substituted with both a pyridin-3-ylmethyl group and a 1-(6-(o-tolyl)pyridazin-3-yl) moiety, conferring potential as a key intermediate or target-specific ligand . Compounds with these structural motifs are frequently investigated for their potential to modulate biological targets. Specifically, molecules containing a 1-(6-arylpyridazin-3-yl)piperidine subunit have been identified as potent antagonists of Toll-like Receptors (TLRs), such as TLR8 and TLR9 . TLRs are a class of proteins that play a key role in the innate immune system, and their dysregulation is implicated in autoimmune diseases, chronic inflammatory conditions, and cancer . Therefore, this compound represents a valuable chemical tool for researchers exploring immune signaling pathways and developing novel therapeutic strategies for immune-related disorders and oncology. The structure is consistent with small molecules designed to inhibit specific protein targets, similar to other piperidine-carboxamide derivatives that have been explored as inhibitors of PCSK9, a significant target for cholesterol management . This compound is provided for research purposes to aid in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. Intended Use and Handling: This product is strictly for research use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-5-2-3-7-20(17)21-8-9-22(27-26-21)28-13-10-19(11-14-28)23(29)25-16-18-6-4-12-24-15-18/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYCLDZWVWJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazinyl and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s pyridin-3-ylmethyl group may enhance solubility compared to bulky naphthyl or biphenyl groups in analogues . The o-tolyl group could improve metabolic stability over electron-withdrawing substituents (e.g., 4-fluorobenzyl) due to reduced oxidative susceptibility.

Pyridazine-Containing Compounds

Pyridazine derivatives are notable for their role in kinase inhibition and CNS targeting. A patented compound, N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide, shares the pyridazine motif but incorporates a dihydropyrimidine core instead of piperidine .

Pyridine Derivatives: Physicochemical Comparisons

Catalogs list pyridine derivatives with halogen or pivalamide substituents (e.g., N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide, MW: 324.76) . The target compound’s molecular weight (403.49) exceeds most catalogued pyridines, likely due to its extended piperidine and pyridazine substituents. Halogenated analogues (e.g., 6-chloro-2-iodo-3-methylpyridine) exhibit higher polarity, whereas the target’s o-tolyl group enhances lipophilicity (predicted logP ~3.5 vs. ~2.8 for chlorinated derivatives) .

Biological Activity

N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, a compound with the CAS number 1105233-03-1, represents a class of bioactive molecules that have attracted attention due to their potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5OC_{22}H_{23}N_{5}O with a molecular weight of 373.5 g/mol. The structural composition includes a piperidine core, pyridine, and pyridazine moieties, which are known for their diverse biological activities.

PropertyValue
CAS Number1105233-03-1
Molecular FormulaC22H23N5O
Molecular Weight373.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown inhibitory effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways such as BRAF and EGFR, which are crucial for tumor growth and proliferation .

Anti-inflammatory Effects

This compound also demonstrates potential anti-inflammatory activity. Research indicates that certain pyridazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thereby providing a therapeutic avenue for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

The antimicrobial efficacy of pyridine and pyrazole derivatives has been well-documented. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to standard antibiotics . The presence of the pyridazine ring in the structure enhances its interaction with microbial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine or pyridazine rings can lead to enhanced potency or selectivity. For example:

  • Substituents on the pyridine ring : Electron-donating groups can increase activity by stabilizing the transition state during receptor binding.
  • Alkyl substitutions : Altering alkyl groups on the piperidine may improve lipophilicity, enhancing cellular uptake.

Case Studies

  • Antitumor Efficacy in Breast Cancer : A study evaluated the cytotoxic effects of various pyridazine derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells when used in combination with doxorubicin, suggesting a synergistic effect .
  • Anti-inflammatory Mechanism : Research investigating the anti-inflammatory properties of similar compounds found that they significantly reduced TNF-alpha levels in vitro, indicating potential use in treating chronic inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for N-(pyridin-3-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridazine core via cyclization or substitution reactions. For example, coupling 6-(o-tolyl)pyridazine-3-yl halides with piperidine intermediates under reflux conditions in solvents like DMF or acetic acid .
  • Step 2: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or amide coupling. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may enhance coupling efficiency .
  • Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

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